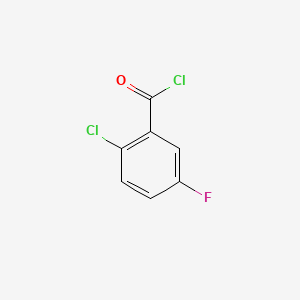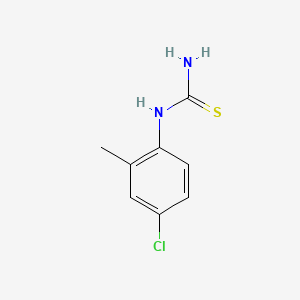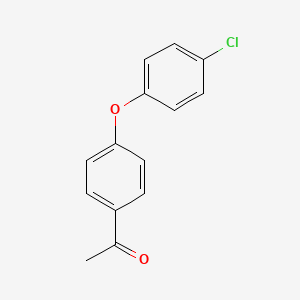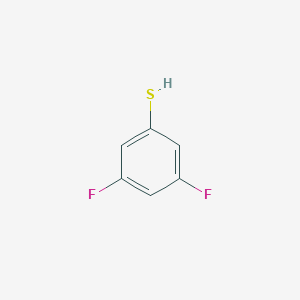
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromophenyl group and two methyl groups attached to the pyrazole ring, along with a carboxylic acid functional group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the bromophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. Subsequent bromination and carboxylation reactions introduce the bromophenyl and carboxylic acid groups, respectively .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis. The choice of starting materials and reaction pathways can also be tailored to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) or toluene.
Major Products:
- Substituted pyrazoles with various functional groups.
- Carboxylate salts or alcohol derivatives.
- Coupled products with extended aromatic or aliphatic chains.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine substituent, which may result in different reactivity and biological activity.
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: The fluorine substituent can influence the compound’s electronic properties and reactivity.
Uniqueness: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bromine atom and the carboxylic acid group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBMQBBYLOEXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2Br)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179372 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959578-21-3 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959578-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




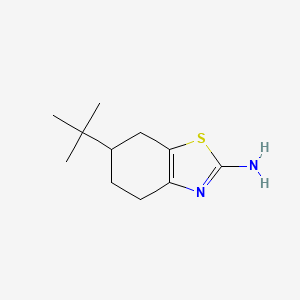

![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)


